molecular formula C14H15NO2 B11721009 Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11721009
M. Wt: 229.27 g/mol
InChI Key: OPSPNAJAEYWQHG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 4-methylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions generally include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.

    Ethyl 3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: Features a methoxy group, potentially altering its solubility and interaction with biological targets.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3

InChI Key

OPSPNAJAEYWQHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C

Origin of Product

United States

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